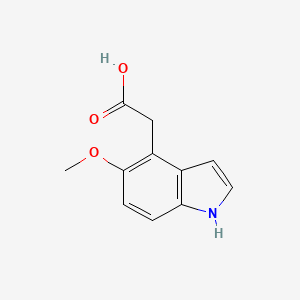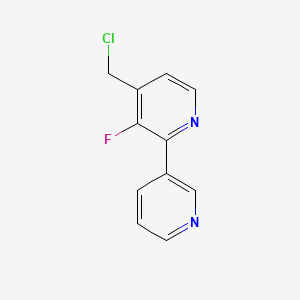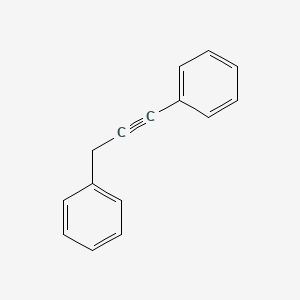
Propyne, 1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-1-yne-1,3-diyldibenzene can be synthesized through several methods. One common approach involves the cross-coupling reaction of alkynylalanes with benzylic and aryl bromides under nickel-catalyzed conditions . The reaction typically requires a dry nitrogen atmosphere, nickel chloride (NiCl2(PPh3)2) as the catalyst, and dry diethyl ether as the solvent. The reaction mixture is stirred at room temperature for a specified period to yield the desired product.
Another method involves the direct decarboxylative coupling of α,β-unsaturated carboxylic acids with benzyl boronic acid pinacol ester under copper-catalyzed conditions . This method is operationally convenient and provides excellent selectivity for the desired product.
Industrial Production Methods
Industrial production of prop-1-yne-1,3-diyldibenzene typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and catalyst selection are crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Prop-1-yne-1,3-diyldibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1,3-diphenylpropene or 1,3-diphenylpropane.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl rings.
Aplicaciones Científicas De Investigación
Prop-1-yne-1,3-diyldibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of prop-1-yne-1,3-diyldibenzene involves its interaction with molecular targets through its triple bond and phenyl groups. The compound can participate in various chemical reactions, forming intermediates that interact with specific pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical processes.
Comparación Con Compuestos Similares
Prop-1-yne-1,3-diyldibenzene can be compared with similar compounds such as:
1,3-diphenylpropene: Similar structure but with a double bond instead of a triple bond.
1,3-diphenylpropane: Similar structure but with single bonds between carbon atoms.
1,3-diphenyl-1-propene: An isomer with different positioning of the double bond.
Propiedades
Fórmula molecular |
C15H12 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
3-phenylprop-1-ynylbenzene |
InChI |
InChI=1S/C15H12/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,12H2 |
Clave InChI |
OYWWNXJFQSGJNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





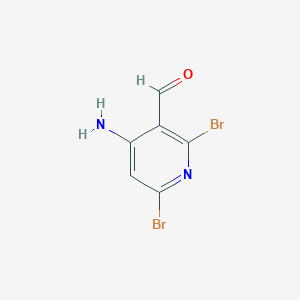
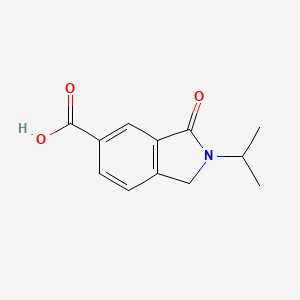
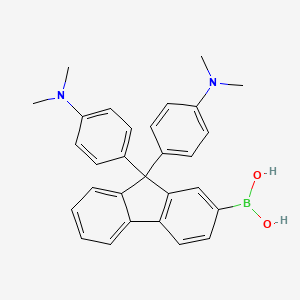
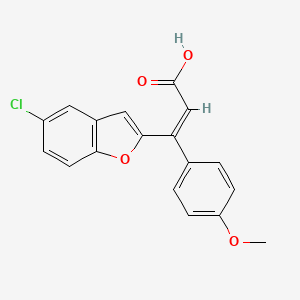
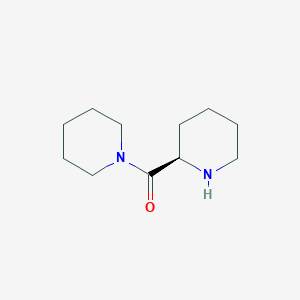
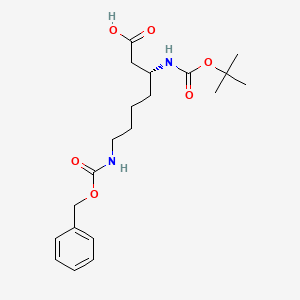
![[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate](/img/structure/B13146560.png)
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
![methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)
